(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid
CAS No.:
Cat. No.: VC17658299
Molecular Formula: C12H15NO6S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO6S |
|---|---|
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | (2S)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid |
| Standard InChI | InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | JBVUPFJZEUPOOC-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
| Canonical SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 3,4-dihydro-2H-1,5-benzodioxepine core, a seven-membered oxygen-containing heterocycle fused to a benzene ring. At the 7-position of this ring, a sulfonamide group (–SO₂NH–) bridges to the (2S)-2-aminopropanoic acid (alanine) moiety. The stereochemistry at the C2 position of the propanoic acid chain is explicitly defined as S-configuration, critical for potential biological interactions .
Molecular Formula: C₁₄H₁₇NO₆S
Molecular Weight: 327.35 g/mol
SMILES Notation: O=C(O)C@@HC
Physicochemical Characteristics
Key properties inferred from structural analogs and computational models include:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMFA); low aqueous solubility at neutral pH |
| logP (Octanol/Water) | ~1.2 (predicted) |
| pKa | Carboxylic acid: ~3.1; Sulfonamide: ~9.8 |
The benzodioxepine ring contributes to increased lipophilicity compared to simpler aromatic sulfonamides, while the carboxylic acid group enhances water solubility at physiological pH .
Synthesis and Analytical Characterization
Analytical Data
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.85 (d, 1H, aromatic H adjacent to sulfonamide)
-
δ 4.25–3.90 (m, 4H, –OCH₂– of dioxepine)
-
δ 3.60 (q, 1H, CH–NH)
-
δ 1.40 (d, 3H, CH₃ of alanine)
HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
Comparative Analysis with Structural Analogs
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